molecular formula C10H13BrN2O B13607983 2-Bromo-4-(piperazin-1-yl)phenol

2-Bromo-4-(piperazin-1-yl)phenol

Cat. No.: B13607983
M. Wt: 257.13 g/mol
InChI Key: HCONNSWOQKEJRK-UHFFFAOYSA-N
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Description

2-Bromo-4-(piperazin-1-yl)phenol is an organic compound that features a bromine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(piperazin-1-yl)phenol typically involves the reaction of 2-bromo-4-nitrophenol with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The nitro group is then reduced to an amine, which can be further functionalized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(piperazin-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This compound may also inhibit certain enzymes, leading to its antimicrobial and antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(4-bromophenyl)piperazine: Similar structure but with an additional bromine atom on the phenyl ring.

    4-(Piperazin-1-yl)phenol: Lacks the bromine atom, which can affect its reactivity and biological activity.

    2-Chloro-4-(piperazin-1-yl)phenol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-4-(piperazin-1-yl)phenol is unique due to the presence of both the bromine atom and the piperazine ring, which confer specific chemical and biological properties. The bromine atom can participate in various substitution reactions, while the piperazine ring can interact with biological targets, making this compound versatile for different applications .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-bromo-4-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2

InChI Key

HCONNSWOQKEJRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

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